molecular formula C7H18Cl2N2 B1436439 methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride CAS No. 2059913-71-0

methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride

Cat. No.: B1436439
CAS No.: 2059913-71-0
M. Wt: 201.13 g/mol
InChI Key: UEUIIRPSKQKNHA-KLXURFKVSA-N
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Description

Methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride typically involves the reductive amination of piperidine derivatives. One common method includes the use of glutaric dialdehyde and aniline derivatives in the presence of a ruthenium(II)-catalyzed double reductive amination/hydrosilylation reaction . This method is designed for the stereoselective synthesis of amine-substituted piperidines.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperidinone: A ketone derivative of piperidine.

    Spiropiperidines: Compounds with a spiro-connected piperidine ring.

Uniqueness

Methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

N-methyl-1-[(2S)-piperidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIIRPSKQKNHA-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 2
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
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methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 4
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 5
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 6
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride

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